molecular formula C15H20N4O2S B2425228 N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide CAS No. 476448-79-0

N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Cat. No.: B2425228
CAS No.: 476448-79-0
M. Wt: 320.41
InChI Key: VWGSRNSTIPSALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzamide moiety, and an ethylsulfanyl group

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors. For instance, the reaction of ethyl hydrazinecarboxylate with carbon disulfide followed by cyclization with hydrazine hydrate can yield the desired triazole ring.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced by reacting the triazole intermediate with ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the triazole intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens, leading to their death. The triazole ring is known to interact with enzymes and proteins, disrupting their normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent that also contains a triazole ring.

    Itraconazole: Another antifungal compound with a triazole moiety.

    Voriconazole: A triazole derivative used to treat serious fungal infections.

While these compounds share the triazole ring, this compound is unique due to the presence of the ethylsulfanyl group and the methoxybenzamide moiety, which may confer distinct biological activities and applications.

Properties

IUPAC Name

N-[(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-4-19-13(17-18-15(19)22-5-2)10-16-14(20)11-6-8-12(21-3)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGSRNSTIPSALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC)CNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.